molecular formula C11H9N7OS B2725023 N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351616-21-1

N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2725023
CAS No.: 1351616-21-1
M. Wt: 287.3
InChI Key: QPRWAWHSTJPGFS-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a sophisticated synthetic compound designed for oncology research and kinase inhibition studies. Its molecular architecture incorporates two privileged pharmacophores: a 1,3,4-thiadiazole ring and a pyridazine core, a combination known to confer significant biological potential . The 1,3,4-thiadiazole moiety is a well-established scaffold in medicinal chemistry, renowned for its diverse pharmacological activities, including potent anticancer effects. This heterocycle can act as a bioisostere for carbonyl-containing compounds and is present in several therapeutic agents . The 5-methyl substitution on the thiadiazole ring is a common feature that can optimize physicochemical properties and enhance interactions with biological targets. The pyridazine heterocycle contributes valuable physicochemical properties, including a high dipole moment that facilitates π-π stacking interactions with biological targets and a balanced profile of lipophilicity and water solubility that is advantageous for drug discovery . Furthermore, the 1H-pyrazol-1-yl substituent at the 6-position of the pyridazine ring introduces an additional nitrogen-containing heterocycle, often used to fine-tune molecular properties and engage in specific hydrogen bonding interactions within enzyme active sites. Compounds bearing structural similarities to this compound have been investigated as potential inhibitors of key oncological targets, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway . Inhibition of VEGFR-2 is a validated therapeutic strategy for suppressing angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis . The integration of the thiadiazole and pyridazine rings in a single molecular framework makes this compound a highly interesting candidate for researchers exploring new chemical entities in areas such as anti-angiogenic therapy, signal transduction inhibition, and structure-activity relationship (SAR) studies. Applications: • Lead compound in oncology and anti-angiogenesis research • Kinase inhibition studies, particularly focused on the VEGFR-2 pathway • SAR exploration of hybrid heterocyclic compounds containing 1,3,4-thiadiazole and pyridazine motifs • Biochemical tool for studying cell proliferation and apoptosis mechanisms Note: This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-pyrazol-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N7OS/c1-7-14-17-11(20-7)13-10(19)8-3-4-9(16-15-8)18-6-2-5-12-18/h2-6H,1H3,(H,13,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRWAWHSTJPGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with methyl isothiocyanate under reflux conditions.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with 1,3-diketones under acidic conditions.

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by cyclization of appropriate dicarbonyl compounds with hydrazine.

    Coupling Reactions: The final compound is obtained by coupling the thiadiazole and pyrazole intermediates with the pyridazine ring under suitable conditions, often involving the use of coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the pyrazole ring using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carboxamide group, using nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced derivatives of the pyrazole ring.

    Substitution: Substituted amides or esters at the carboxamide group.

Scientific Research Applications

Anti-inflammatory and Analgesic Activities

Research indicates that derivatives of pyridazine and thiadiazole compounds exhibit notable anti-inflammatory and analgesic properties. For instance, studies have shown that certain pyridazinone derivatives demonstrate analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) but with reduced ulcerogenicity. In particular, N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has been evaluated for its potential as an analgesic agent in various animal models .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. Research highlights its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics or antimicrobial agents .

Anticancer Potential

There is growing interest in the anticancer properties of pyridazine derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of Thiadiazole Ring : The initial step often involves the reaction of hydrazine derivatives with carbon disulfide to form thiadiazole.
  • Pyridazine Synthesis : Subsequent cyclization reactions lead to the formation of the pyridazine core.
  • Final Coupling : The final step usually involves coupling the thiadiazole derivative with a pyrazole moiety to yield the target compound.

Case Study 1: Anti-inflammatory Efficacy

A study conducted on animal models demonstrated that this compound exhibited significant anti-inflammatory effects as measured by paw edema reduction in carrageenan-induced inflammation tests. The compound was found to be more effective than standard NSAIDs at equivalent doses .

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyridazine 6-(1H-pyrazol-1-yl), 3-(5-methyl-1,3,4-thiadiazol-2-yl-carboxamide) ~348.35 Combines pyridazine’s rigidity with thiadiazole’s metabolic stability.
1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide (BJ52846, ) Pyrimidine 4-piperidinecarboxamide, 6-imidazole, thiadiazole 370.43 Pyrimidine core offers distinct electronic properties; higher molecular weight may reduce membrane permeability.
N-(3-fluoro-4-methoxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide () Imidazo[1,2-b]pyridazine Fluorinated aryl groups, pyrrolidine ~491.47 Fluorine atoms enhance lipophilicity; imidazo fusion increases binding affinity but complicates synthesis.
6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide () Pyridazine Cyclopropane carboxamide, triazole, deuterated methyl ~453.48 Deuteration improves pharmacokinetics; triazole enhances metal-binding potential.

Functional and Pharmacological Insights

  • Bioavailability : The target compound’s pyridazine-thiadiazole scaffold provides a balance between solubility (via thiadiazole’s polarity) and membrane penetration (via pyridazine’s planar structure). In contrast, pyrimidine-based BJ52846 () has a higher molecular weight (~370 vs. ~348), which may limit passive diffusion .
  • Synthetic Complexity : Fluorinated derivatives () require multi-step syntheses with chiral resolution, whereas the target compound’s synthesis is comparatively straightforward, leveraging nucleophilic aromatic substitution .
  • Metabolic Stability : Thiadiazole rings (common in the target compound and BJ52846) resist oxidative metabolism, enhancing half-life. Deuterated analogs () further optimize metabolic stability but require specialized isotopic synthesis .

Patent and Crystallographic Relevance

  • The crystalline form of the triazole-substituted pyridazine in highlights the importance of solid-state characterization for intellectual property claims. Similarly, SHELX-based crystallography () is critical for confirming the target compound’s conformation .
  • Fluorinated analogs () are patented for imaging applications, suggesting that the target compound’s pyrazole-thiadiazole system could be repurposed for diagnostic radiotracers with structural modifications .

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of thiadiazole, pyrazole, and pyridazine rings, which contributes to its distinct chemical and biological properties. Its molecular formula is C11H9N7OSC_{11}H_{9}N_{7}OS with a molecular weight of 273.30 g/mol. The structural complexity allows for interactions with various biological targets, making it a candidate for drug development.

Biological Activity

Anticancer Properties:
Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole moiety. For instance, derivatives similar to this compound have been tested against various cancer cell lines. In vitro assays demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values indicating potent growth inhibition. Specifically, one study reported an IC50 value of 0.28 µg/mL for a related compound against MCF-7 cells .

Mechanism of Action:
The mechanism underlying the anticancer activity appears to involve cell cycle arrest and apoptosis induction. Treatment with these compounds has been shown to increase the Bax/Bcl-2 ratio and activate caspase pathways in cancer cells, leading to programmed cell death . Additionally, compounds have been identified as inhibitors of kinesin spindle protein (KSP), which is crucial for mitotic spindle assembly in cancer cells .

Antimicrobial Activity:
Beyond anticancer properties, this compound also exhibits antimicrobial activity. Research indicates that thiadiazole derivatives possess broad-spectrum antimicrobial effects against various pathogens due to their ability to disrupt microbial cell function .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityIC50 ValueTarget Cell Line
Compound 4eAnticancer0.28 µg/mLMCF-7
Compound 4iAnticancer9.6 µMHepG2
Thiadiazole Derivative IIAntimicrobialNot specifiedVarious pathogens

Case Studies

Case Study 1: Anticancer Activity
A study evaluated several thiadiazole derivatives for their cytotoxicity against MCF-7 and HepG2 cells using the MTT assay. The results indicated that compounds with enhanced lipophilicity showed improved anticancer activity through increased cellular uptake and bioavailability .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition of bacterial growth, suggesting potential applications in treating infections .

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:
Optimization involves systematic variation of reaction parameters:

  • Solvent Selection : Polar aprotic solvents like DMF (as in ) enhance nucleophilic substitution in thiadiazole-pyridazine coupling.
  • Catalyst Use : Potassium carbonate (K₂CO₃) is effective for deprotonation and activating intermediates (e.g., in ).
  • Temperature Control : Room-temperature stirring reduces side reactions (e.g., ), while reflux may accelerate cyclization ( ).
  • Purification : Column chromatography or preparative TLC (as in ) resolves impurities. Recrystallization from ethanol improves crystalline purity.

Example Data from Analogous Syntheses ( ):

Reaction ComponentConditionYield (%)Purity (HPLC)
EDCI/HOBt couplingDMF, RT, 30 min68–71>95%
Triethylamine as baseChloroform extraction62–6890–93%

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